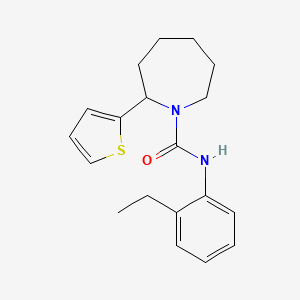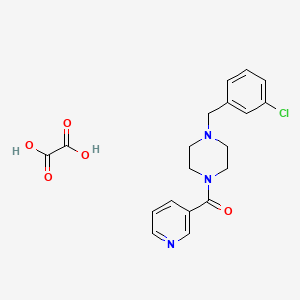![molecular formula C16H24N2OS B4976386 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione, also known as DIBO, is a small molecule that has been widely used in scientific research. It is a fluorescent probe that can be used to detect sulfenic acid in proteins, which is an important post-translational modification that regulates protein function.
作用机制
3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione works by reacting with sulfenic acid in proteins to form a covalent bond. This reaction results in a change in the fluorescence properties of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione, which can be detected using fluorescence spectroscopy. The change in fluorescence is specific to the reaction with sulfenic acid, making 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione a highly selective probe for this modification.
Biochemical and physiological effects:
3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione does not have any direct biochemical or physiological effects on cells or organisms. Its role is purely as a detection tool for sulfenic acid in proteins.
实验室实验的优点和局限性
One of the main advantages of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione is its high selectivity for sulfenic acid. This makes it a powerful tool for detecting this modification in complex biological samples. Another advantage is its high sensitivity, which allows for the detection of low levels of sulfenic acid.
One limitation of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione is its relatively low water solubility, which can make it difficult to use in aqueous environments. Another limitation is its potential for non-specific labeling, which can result in false positives. Careful experimental design and controls can help to minimize this issue.
未来方向
There are several potential future directions for the use of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione in scientific research. One area of interest is the development of new probes that can detect other types of post-translational modifications in proteins. Another area of interest is the development of new methods for detecting sulfenic acid in vivo, which could provide insights into the role of this modification in various biological processes. Finally, the use of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione in combination with other techniques, such as mass spectrometry, could provide a more comprehensive understanding of the role of sulfenic acid in protein function.
合成方法
The synthesis of 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione involves several steps, including the reaction of 2-mercaptobenzoxazole with diisobutylamine, followed by the oxidation of the resulting thiol to form the sulfenic acid derivative. The final step involves the reaction of the sulfenic acid derivative with maleimide to form the fluorescent probe 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione.
科学研究应用
3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione has been widely used in scientific research as a tool to detect sulfenic acid in proteins. Sulfenic acid is an important post-translational modification that regulates protein function, and its detection is crucial for understanding the role of this modification in various biological processes. 3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione has been used to detect sulfenic acid in a variety of proteins, including enzymes, transcription factors, and signaling proteins.
属性
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12(2)9-17(10-13(3)4)11-18-14-7-5-6-8-15(14)19-16(18)20/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDRYANQWGHTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CN1C2=CC=CC=C2OC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)


![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)




![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)

![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)